Acid Black 234

Description

Properties

IUPAC Name |

disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N10O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-23-11-13-25(14-12-23)54(46,47)44-24-9-7-22(8-10-24)40-42-32-28(55(48,49)50)16-19-17-29(56(51,52)53)33(34(45)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44-45H,35-37H2,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNHIAPTFHWQKY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N10Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890472 | |

| Record name | C.I. Acid Black 234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157577-99-6 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]sulfonyl]amino]phenyl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Black 234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-3-[{4-[({4-[(2,4-diaminophenyl)diazenyl]phenyl}sulfonyl)amino]phenyl}diazenyl]-5-hydroxy-6-[phenyldiazenyl]naphthalene-2,7-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acid Black 234 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Acid Black 234. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this complex trisazo dye.

Core Chemical Properties and Structure

This compound, a trisazo dye, is recognized for its deep black hue and its applications in various industries, including textiles and leather.[1][2] Its chemical identity is defined by the following key identifiers and properties.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

| CAS Number | 157577-99-6 |

| Molecular Formula | C₃₄H₂₆N₁₀Na₂O₉S₃ |

| Molecular Weight | 860.81 g/mol |

| Appearance | Black powder |

| Water Solubility | Soluble |

| λmax | 642 nm |

Chemical Structure

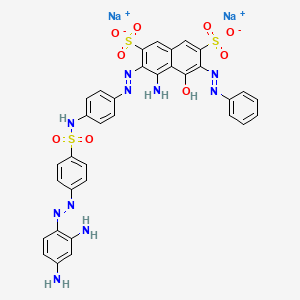

The molecular structure of this compound is complex, featuring three azo groups (–N=N–) that connect substituted naphthalene (B1677914) and benzene (B151609) rings. This extensive conjugation is responsible for its intense black color.

Caption: Chemical structure of this compound.

Experimental Protocols

This section details the methodologies for the synthesis of this compound, its application in the preparation of molecularly imprinted polymers, and its photocatalytic degradation.

Synthesis of this compound

The industrial synthesis of this compound involves a multi-step diazotization and coupling process.[1][2] A plausible laboratory-scale adaptation of this synthesis is outlined below.

Materials:

-

4-Amino-N-(4-aminophenyl)benzenesulfonamide

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid)

-

m-Phenylenediamine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Deionized water

Procedure:

-

First Diazotization and Coupling:

-

Dissolve a specific molar equivalent of 4-Amino-N-(4-aminophenyl)benzenesulfonamide in a dilute hydrochloric acid solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric amount of a cold aqueous solution of sodium nitrite with constant stirring to form the diazonium salt.

-

In a separate vessel, dissolve an equimolar amount of H acid in a dilute sodium carbonate solution.

-

Slowly add the cold diazonium salt solution to the H acid solution while maintaining the temperature at 0-5 °C and ensuring acidic conditions to facilitate the first coupling reaction.

-

-

Second Diazotization and Coupling:

-

Diazotize a molar equivalent of aniline under similar conditions as described in step 1 to prepare its diazonium salt.

-

Adjust the pH of the product from the first coupling to alkaline conditions using a sodium hydroxide solution.

-

Slowly add the aniline diazonium salt solution to the alkaline mixture at 0-5 °C to achieve the second coupling.

-

-

Third Coupling:

-

To the resulting solution, add a molar equivalent of m-phenylenediamine.

-

Allow the reaction to proceed to completion with continuous stirring.

-

-

Isolation and Purification:

-

The final product is salted out from the solution by adding sodium chloride.

-

The precipitated this compound is then collected by filtration, washed with a saturated sodium chloride solution, and dried.

-

Caption: Synthesis workflow for this compound.

Preparation of Molecularly Imprinted Polymers (MIPs)

This compound can be used as a template molecule for the synthesis of MIPs, which are polymers with high selectivity for the template.

Materials:

-

This compound (template)

-

Methacrylic acid (MAA) (functional monomer)

-

Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (B129727) (porogen)

Procedure:

-

Template-Monomer Complex Formation: Dissolve 0.215 g of this compound in 10 mL of methanol and stir for 10 minutes. To this solution, add 150 mmol of MAA and allow it to stand for two hours to facilitate the formation of a complex between the template and the functional monomer.

-

Polymerization Mixture Preparation: Add 225 mmol of EGDMA to the mixture and let it stand for an additional 15 minutes. Finally, add 2 mg of AIBN.

-

Polymerization: The mixture is then placed in a water bath at 60 °C for 24 hours to initiate and complete the polymerization process.

-

Template Removal: The resulting polymer is ground and washed extensively with a methanol-acetic acid solution to remove the this compound template, leaving behind specific recognition sites.

Photocatalytic Degradation of this compound

The degradation of this compound can be studied using photocatalysis, a process that utilizes a semiconductor catalyst (like TiO₂) and a light source.

Materials and Equipment:

-

This compound solution of known concentration

-

Titanium dioxide (TiO₂) nanoparticles (photocatalyst)

-

Photoreactor with a UV lamp

-

Magnetic stirrer

-

pH meter

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Setup: A specific volume of the this compound solution is placed in the photoreactor. A measured amount of TiO₂ is added to the solution.

-

Equilibration: The suspension is stirred in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photocatalysis: The UV lamp is turned on to initiate the photocatalytic reaction. The solution is continuously stirred.

-

Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. Each aliquot is centrifuged to separate the TiO₂ catalyst. The absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum absorption wavelength of this compound (λmax ≈ 642 nm).[2]

-

Degradation Calculation: The percentage of degradation is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

References

An In-depth Technical Guide to Acid Black 234

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Black 234, with a focus on its molecular characteristics and applications in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development and environmental science.

Core Molecular and Physical Properties

This compound is a water-soluble trisazo dye.[1] It is commercially available as a black powder.[2] There are slight variations in the reported molecular formula and weight, likely due to differences in the salt form (monosodium vs. disodium (B8443419) salt). The most commonly cited molecular formula is the disodium salt.

| Property | Value | References |

| Molecular Formula | C₃₄H₂₆N₁₀Na₂O₉S₃ | [2][3][4][5][6] |

| C₃₄H₂₉N₁₀NaO₉S₃ | [7] | |

| Molecular Weight | 860.81 g/mol | [1][2][3] |

| 840.84 g/mol | [7] | |

| CAS Number | 157577-99-6 | [3][5][7] |

| C.I. Number | 30027 | [3][8] |

| Appearance | Black Powder | [2][9] |

| Solubility | Soluble in water (215 g/L at 20°C) | [4][10] |

Applications in Research

This compound has been utilized in various scientific research fields:

-

Environmental Science: It serves as a tracer dye to investigate the transport and fate of pollutants in soil and water.[1][5] It is also a common model dye for studying the efficacy of various dye adsorption materials, such as biocomposites.[5]

-

Biotechnology: The dye is used as a substrate for the detection of enzyme activity.[1][5]

-

Medicine: It has been explored as a contrast agent for magnetic resonance imaging (MRI) and as a fluorescent probe for detecting cancer cells.[5]

-

Material Science: It is used in the synthesis of molecularly imprinted polymers (MIPs) for the selective removal and detection of the dye from aqueous solutions.[1][11]

Experimental Protocols

This protocol describes the bulk polymerization method to create MIPs with high selectivity for this compound.[11]

Materials:

-

This compound (template)

-

Methacrylic acid (MAA) (functional monomer)

-

Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (B129727) (porogenic solvent)

-

Methanol/acetone solution (8:2, v/v) for washing

Procedure:

-

Dissolve 0.215 g of this compound dye in 10 mL of methanol and stir for 10 minutes.

-

Add 150 mmol of MAA to the solution and let it rest for two hours.

-

Add 225 mmol of EGDMA and let the mixture stand for 15 minutes.

-

Add 2 mg of the initiator, AIBN.

-

Maintain the reaction mixture in a water bath at 60°C for 24 hours.

-

After polymerization, remove the bulk polymer from the flask and filter it.

-

Wash the polymer five to six times in a Soxhlet system with a methanol/acetone solution (8:2, v/v) to completely remove the template dye.

-

Dry the resulting pure polymer at room temperature.[11]

A non-imprinted polymer (NIP) is synthesized using the same procedure but without the addition of the this compound template.[11]

This protocol outlines a method for evaluating the photocatalytic degradation of this compound using chitosan-zinc sulfide (B99878) nanoparticles (CS-ZnS-NPs) as a photocatalyst.[5]

Materials:

-

This compound solution (30 ppm)

-

Chitosan-zinc sulfide nanoparticles (CS-ZnS-NPs) (photocatalyst)

-

Glass apparatus

-

UV radiation source

-

UV-Vis spectrophotometer

Procedure:

-

Add 30 mg of CS-ZnS-NPs to 30 mL of a 30 ppm solution of this compound.

-

Maintain the experimental setup at a temperature of 25-35°C and a pH between 3.0 and 7.0.

-

Continuously stir the solution under UV irradiation for a duration ranging from 0 to 165 minutes.

-

After UV irradiation, centrifuge the dye solution to separate the photocatalyst.

-

Determine the absorbance of the solution using a UV-Vis spectrophotometer at the corresponding wavelength for this compound.

-

Calculate the percentage of degradation of the dye.[5]

Diagrams

Caption: Workflow for the synthesis of Molecularly Imprinted Polymers (MIPs).

References

- 1. This compound|CAS 157577-99-6|Research Grade [benchchem.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chembk.com [chembk.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2,7-Naphthalenedisulfonic acid, 4-amino-3-(2-(4-(((4-(2-(2,4-diaminophenyl)diazenyl)phenyl)sulfonyl)amino)phenyl)diazenyl)-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) | C34H26N10Na2O9S3 | CID 136058971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 157577-99-6 [chemicalbook.com]

- 8. This compound TDS|this compound from Chinese supplier and producer - ACID BLACK DYES - Enoch dye [enochdye.com]

- 9. colorantsgroup.com [colorantsgroup.com]

- 10. Cas 157577-99-6,this compound | lookchem [lookchem.com]

- 11. Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample | MDPI [mdpi.com]

Acid Black 234 (CAS No. 157577-99-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 234, identified by the CAS number 157577-99-6, is a trisazo dye known for its application in the textile and leather industries for dyeing wool, silk, and cotton.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and documented experimental applications. The information is tailored for researchers, scientists, and drug development professionals who may encounter this compound in various research and development contexts, from environmental science to materials science. While primarily used as a colorant, this guide also explores its use in advanced applications such as the development of molecularly imprinted polymers and photocatalytic degradation studies.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C34H26N10Na2O9S3 and a molecular weight of 860.81 g/mol .[2][3] Its structure contains multiple azo groups (-N=N-), which are responsible for its color, and sulfonic acid groups, which impart water solubility. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 157577-99-6 | [2] |

| Molecular Formula | C34H26N10Na2O9S3 | [2][3] |

| Molecular Weight | 860.81 g/mol | [2][3] |

| Appearance | Black Powder | [4] |

| Water Solubility | 215 g/L at 20°C | [5][6] |

| Density | 1.193 g/cm³ at 20°C | [5][6] |

| pKa | 7.62 at 20°C | [5] |

| LogP | -1.86 at 20°C | [5] |

Synthesis

The synthesis of this compound involves a multi-step diazotization and coupling process. The general synthetic route is described as the double nitriding of 4-Amino-N-(4-aminophenyl)benzenesulfonamide, followed by coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions. Aniline is then diazotized and coupled with this product under alkaline conditions, followed by a final coupling with Benzene-1,3-diamine.[1][2][7]

Experimental Protocols

Detailed experimental protocols for this compound are available in the scientific literature, particularly in the context of environmental remediation and materials science.

Preparation of Molecularly Imprinted Polymers (MIPs) for Selective Removal of this compound

Molecularly imprinted polymers (MIPs) are polymers with "memory" for a specific template molecule. A study by Sadia M, et al. (2023) details the synthesis of MIPs for the selective adsorption of this compound.[8]

Materials:

-

This compound (template)

-

Methacrylic acid (MAA) (functional monomer)

-

Ethylene (B1197577) glycol dimethacrylate (EGDMA) (cross-linker)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (B129727) (porogenic solvent)

Protocol:

-

Dissolve 0.215 g of this compound dye in 10 mL of methanol and stir for 10 minutes.[8]

-

Add 150 mmol of methacrylic acid (MAA) and allow the mixture to stand for two hours.[8]

-

Add 225 mmol of ethylene glycol dimethacrylate (EGDMA) and let it stand for an additional 15 minutes.[8]

-

Add 2 mg of the initiator, 2,2'-azobisisobutyronitrile (AIBN).[8]

-

Maintain the reaction mixture in a 60°C water bath for 24 hours to facilitate polymerization.[8]

-

After polymerization, the solid polymer is ground and sieved.

-

The template molecule (this compound) is removed by washing with a solvent mixture (e.g., methanol/acetic acid) to create specific binding sites.

Photocatalytic Degradation of this compound

A study by Aisha Aziz, et al. (2020) describes the use of chitosan-zinc sulfide (B99878) nanoparticles (CS-ZnS-NPs) for the photocatalytic degradation of this compound, a process relevant to wastewater treatment.[8]

Materials:

-

This compound solution (30 ppm)

-

Chitosan-zinc sulfide nanoparticles (CS-ZnS-NPs) (photocatalyst)

-

UV irradiation source

Protocol:

-

Prepare a 30 ppm solution of this compound in water.[8]

-

Add 30 mg of CS-ZnS-NPs to 30 mL of the dye solution.[8]

-

Maintain the suspension at a temperature of 25-35°C and adjust the pH to a range of 3.0-7.0.[8]

-

Expose the mixture to UV radiation with constant stirring for a period of 0-165 minutes.[8]

-

After irradiation, centrifuge the solution to separate the photocatalyst.[8]

-

Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the extent of dye degradation.[8]

Biological Activity and Signaling Pathways

A critical aspect for researchers, particularly in drug development, is the interaction of compounds with biological systems. For azo dyes, including this compound, the primary concern is their metabolism and potential genotoxicity.

General Metabolism of Azo Dyes

The biological activity of azo dyes is largely dependent on the enzymatic reduction of the azo bond.[9] This process, which can occur in the liver and by intestinal microflora, breaks the molecule into its constituent aromatic amines.[9] These metabolic products can be more toxic than the parent dye.[9]

Genotoxicity of this compound

One study has referred to this compound as a genotoxic azo dye.[8] Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations and potentially leading to cancer. The genotoxic effects of some azo dyes are attributed to their metabolic breakdown into carcinogenic aromatic amines.

Signaling Pathways

As of the latest available literature, there are no specific studies detailing the interaction of this compound with or modulation of any specific biological signaling pathways. The genotoxic effects of its potential metabolites would likely trigger DNA damage response pathways, which are complex and involve numerous proteins and signaling cascades. However, without direct experimental evidence for this compound, any depiction of a specific signaling pathway would be speculative.

The diagram below illustrates a generalized logical relationship of how an azo dye like this compound might lead to cellular effects, based on the known metabolism of this class of compounds.

Safety and Handling

The Material Safety Data Sheet (MSDS) for this compound indicates that it may be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[4] It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[4]

Conclusion

This compound is a well-characterized trisazo dye with established applications in industrial dyeing processes. For the scientific research community, it serves as a model compound in studies on environmental remediation technologies such as advanced adsorption and photocatalysis. While its potential for genotoxicity is noted, a significant knowledge gap exists regarding its specific interactions with biological systems and signaling pathways. Further research is required to elucidate the precise mechanisms of its biological activity and to fully assess its toxicological profile. This guide provides a foundational understanding of this compound, summarizing the current state of knowledge and highlighting areas for future investigation.

References

- 1. [Spectrophotometric study on the interaction of protein with acid dye] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. zienjournals.com [zienjournals.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 157577-99-6 [amp.chemicalbook.com]

- 6. Impact of the acidic environment on gene expression and functional parameters of tumors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

synthesis and manufacturing of Acid Black 234

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Black 234

This compound is a trisazo dye known for its deep black shade and its application in dyeing protein-based fibers such as wool, silk, and nylon, as well as in the leather and paper industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis pathway, and general experimental protocols relevant to its manufacturing.

Chemical and Physical Properties

This compound is a complex, water-soluble dye.[3] Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| C.I. Name | This compound | [4] |

| C.I. Number | 30027 | [4] |

| CAS Number | 157577-99-6 | [4] |

| Molecular Formula | C₃₄H₂₆N₁₀Na₂O₉S₃ | [4] |

| Molecular Weight | 860.81 g/mol | [4] |

| IUPAC Name | disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate | [3] |

| Physical Form | Black Powder | [1] |

| Solubility | Water Soluble | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving a series of diazotization and azo coupling reactions.[4][5] The overall manufacturing process can be understood as the sequential addition of three different aromatic amines, via their diazonium salts, to a central coupling component. The key raw materials are:

-

Aniline

-

4-Amino-N-(4-aminophenyl)benzenesulfonamide (DASA)

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid)

-

Benzene-1,3-diamine (m-Phenylenediamine or MPD)

The synthesis proceeds through the formation of three azo (-N=N-) linkages, classifying it as a trisazo dye.[4]

Synthesis Pathway

The following diagram illustrates the logical steps involved in the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility and Spectral Properties of Acid Black 234

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and spectral properties of Acid Black 234 (C.I. 30027; CAS No. 157577-99-6). The information is curated to support research and development activities where precise data on this complex trisazo dye is crucial.

Core Properties of this compound

This compound is a water-soluble dye known for its deep black hue. It finds primary applications in the dyeing of protein fibers such as wool and silk, as well as in the leather and paper industries. Its molecular structure and composition are detailed in the table below.

| Property | Value |

| CAS Number | 157577-99-6 |

| Molecular Formula | C34H26N10Na2O9S3 |

| Molecular Weight | 860.81 g/mol |

| Appearance | Black Powder |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various aqueous and solvent-based systems. The dye exhibits high solubility in water, a characteristic attributed to the presence of sulfonate groups in its structure.

Table 1: Quantitative and Qualitative Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Observations |

| Water | 215 g/L[1] | 20 | The aqueous solution is black. |

| Water | ≥50 g/L | 90 | - |

| Methanol | Soluble | Not Specified | - |

| Ethanol | Soluble[2] | Not Specified | - |

| Other Organic Solvents | Insoluble | Not Specified | - |

Spectral Characteristics

The spectral properties of this compound are fundamental for its quantitative analysis and for understanding its behavior in various chemical and biological assays. UV-Visible spectrophotometry is the primary technique for these measurements.

Table 2: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax (Wavelength of Maximum Absorbance) | 642 nm[3] | Not Specified |

| Molar Absorptivity (ε) | Data not available in publicly accessible literature. | - |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the solubility and spectral properties of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standardized procedure to determine the solubility of this compound in water at a controlled temperature.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Sealed, temperature-controlled shaking incubator or water bath with magnetic stirrer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution: Accurately weigh an amount of this compound powder that is in excess of its expected solubility and add it to a known volume of water in a sealed flask.

-

Equilibration: Place the flask in a shaking incubator set to a constant temperature (e.g., 20°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

-

Quantification: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Perform a precise serial dilution of the supernatant with water to bring the absorbance into the linear range of the UV-Vis spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax of this compound (642 nm).

-

Calculation: Use a pre-established calibration curve of absorbance versus concentration to determine the concentration of the diluted solution. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of this compound at the specified temperature.

Protocol for UV-Visible Spectral Analysis

This protocol describes the method for obtaining the UV-Visible absorption spectrum and determining the λmax of this compound.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., water)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Rinse a cuvette with the dye solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

Molar Absorptivity Calculation (if a standard is available): If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for UV-Vis Spectral Analysis.

References

- 1. Cas 157577-99-6,this compound | lookchem [lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Synthesis, column packing and liquid chromatography of molecularly imprinted polymers for the acid black 1, acid black 210, and acid Brown 703 dyes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02357A [pubs.rsc.org]

In-Depth Technical Guide to the Material Safety of Acid Black 234

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Acid Black 234 (CAS No. 157577-99-6), a trisazo dye. The information is compiled from various safety data sheets and scientific literature to provide researchers, scientists, and drug development professionals with the necessary data for safe handling, storage, and use of this compound.

Chemical and Physical Properties

This compound is a black powder that is soluble in water. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 157577-99-6 |

| Molecular Formula | C34H26N10Na2O9S3 |

| Molecular Weight | 860.81 g/mol |

| Appearance | Black Powder |

| Melting Point | > 190 °C |

| Water Solubility | Approx. 214.75 g/L at 20 °C |

| log Pow | Approx. -1.86 at 20 °C |

Toxicological Data

The toxicological profile of this compound, based on available data, is presented below. It is important to note that for many endpoints, specific data for this compound is not available.

| Endpoint | Test Species | Route of Exposure | Result |

| Acute Toxicity | Rat | Dermal | LD50 > 2000 mg/kg bw |

| Aquatic Toxicity | Poecilia reticulata (Guppy) | - | LC50 approx. 1890 mg/L (96 h)[1] |

| Aquatic Toxicity | Daphnia magna (Water Flea) | - | EC50 > 150 mg/L (48 h) |

| Aquatic Toxicity | Desmodesmus subspicatus (Green Algae) | - | EC50 = 3.8 mg/L (72 h)[1] |

| Toxicity to Microorganisms | Activated sludge | - | EC50 > 100 mg/L (3 h)[1] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin and eye irritation.[2][3] Prolonged or repeated exposure may cause skin irritation in sensitive individuals.[2] Ingestion may be harmful and can cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2] Inhalation of dust may cause respiratory tract irritation.[2]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Skin Protection: Rubber gloves and appropriate protective clothing.

-

Respiratory Protection: Approved respirator if dust is generated.

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid dust formation and accumulation.[2]

-

Wash thoroughly after handling.[2]

-

Store in a cool, dry place in tightly closed, light-resistant containers.[2]

Experimental Protocols

Acute Dermal Toxicity Study (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

-

Test Animals: Healthy young adult rats (e.g., Sprague-Dawley strain), typically of a single sex (females are often preferred).

-

Dose Preparation: The test substance is applied as supplied or prepared in a suitable vehicle.

-

Application: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test. The substance is applied uniformly over an area which is approximately 10% of the total body surface area.

-

Exposure: The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

Aquatic Toxicity Testing - Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the concentration of a substance that immobilizes Daphnia species.

-

Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

-

Test Substance Preparation: A series of at least five concentrations of the test substance are prepared in a suitable aqueous medium. A control group with no test substance is also prepared.

-

Exposure: The daphnids are exposed to the different concentrations for a 48-hour period under controlled temperature and light conditions.

-

Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The concentration that immobilizes 50% of the test population (EC50) is calculated.

Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

-

Test Organisms: Exponentially growing cultures of a selected green alga species (e.g., Desmodesmus subspicatus).

-

Test Substance Preparation: At least five concentrations of the test substance are prepared in a nutrient-rich medium.

-

Exposure: The algal cultures are exposed to the test concentrations in batch cultures for a period of 72 hours under continuous fluorescent illumination.

-

Observation: The growth of the algae is measured at least daily by determining the algal biomass (e.g., cell counts, fluorescence).

-

Data Analysis: The reduction in growth in the test cultures is compared to the average growth of control cultures to determine the EC50.

Visualizations

Experimental Workflow

Caption: Generalized workflow for a toxicological study.

Potential Metabolic Pathway of Azo Dyes

Caption: Generalized metabolic pathway of azo dyes.

Experimental Workflow for Photocatalytic Degradation

Caption: Workflow for a photocatalytic degradation study.

References

In-Depth Toxicological Profile of Acid Black 234

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for the trisazo dye, Acid Black 234 (CAS No. 157577-99-6). While extensive toxicological data for this specific substance are limited in the public domain, this document synthesizes the existing information on its acute toxicity and ecotoxicity. Significant data gaps are noted for chronic, reproductive, and developmental toxicity, as well as for carcinogenicity and genotoxicity, where only qualitative statements have been found. To address the needs of researchers, this guide also outlines standardized experimental protocols for key toxicological endpoints and provides visualizations of generic experimental workflows and metabolic pathways relevant to azo dyes.

Introduction

This compound is a synthetic, water-soluble trisazo dye with the molecular formula C₃₄H₂₆N₁₀Na₂O₉S₃. It is primarily used in the textile, leather, and paper industries for dyeing purposes.[1] Given its industrial application and potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential. This guide aims to consolidate the available data and provide a framework for further investigation.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited. The following tables summarize the key findings from existing safety data sheets and ecotoxicological studies.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (Wistar) | Dermal | > 2000 mg/kg bw | [2] |

| LD50 | - | Oral | No data available | [2] |

| LC50 | - | Inhalation | No data available | [2] |

Table 2: Ecotoxicity

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Poecilia reticulata (Guppy) | 96 h | ca. 1890 mg/L | [2] |

| EC50 | Aquatic crustacea (Daphnia magna) | 48 h | > 150 mg/L | [2] |

| EC50 | Desmodesmus subspicatus (Green algae) | 72 h | 3.8 mg/L | [2] |

| EC50 | Activated sludge | 3 h | > 100 mg/L | [2] |

Irritation and Sensitization

Qualitative information suggests that this compound may cause skin and eye irritation.[3] However, no quantitative data from standardized tests (e.g., Draize test) are available. Similarly, there is no available data to assess its potential for skin sensitization.[2]

Genotoxicity and Carcinogenicity

While one source refers to this compound as a "genotoxic azo dye," no specific data from genotoxicity assays such as the Ames test or chromosomal aberration assays were found in the public domain.[4] The carcinogenicity of this compound has not been evaluated by major regulatory agencies.[3]

Chronic, Reproductive, and Developmental Toxicity

There is a significant lack of data regarding the chronic, reproductive, and developmental toxicity of this compound.[2]

Experimental Protocols

Due to the absence of detailed published studies on the toxicology of this compound, this section outlines standardized, generic experimental protocols based on OECD guidelines, which are typically employed for the assessment of chemical substances.

Acute Dermal Toxicity (as per OECD Guideline 402)

-

Test Animals: Healthy young adult rats (e.g., Wistar or Sprague-Dawley strains), typically 8-12 weeks old. Both sexes are used.

-

Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If mortality is observed, a full study with at least three dose levels is conducted to determine the LD50.

-

Procedure: The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape for 24 hours.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, respiratory, and circulatory effects, autonomic and central nervous system effects), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.[5][6]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.[7]

-

Procedure: The test substance, bacterial tester strain, and S9 mix (if used) are combined in a soft agar (B569324) and poured onto a minimal agar plate. The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[5]

Visualizations

Experimental Workflow for Acute Dermal Toxicity Study

Caption: Workflow for an acute dermal toxicity study.

Generalized Metabolic Pathway of Azo Dyes

Caption: Generalized metabolic pathway of azo dyes.

Conclusion and Future Directions

The currently available toxicological data for this compound are insufficient to conduct a comprehensive human health risk assessment. While acute dermal toxicity appears to be low, significant data gaps exist for other routes of exposure and for long-term health effects. The ecotoxicity data suggests a potential risk to aquatic algae. Further research is critically needed to evaluate the genotoxic, carcinogenic, and reproductive/developmental effects of this compound to ensure its safe use in industrial applications. Standardized testing according to international guidelines is strongly recommended.

References

Acid Black 234: A Technical Review of Genotoxicity Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Black 234 (C.I. 30027; CAS No. 157577-99-6) is a trisazo dye used in the leather and textile industries. While multiple sources refer to this compound as a genotoxic agent, publicly accessible, detailed quantitative data from specific genotoxicity studies remain elusive. A key piece of evidence points towards the existence of such data within the Registry of Toxic Effects of Chemical Substances (RTECS), a proprietary database. This technical guide synthesizes the available information on the genotoxicity of this compound, provides context through the genotoxic potential of related azo dyes, and details the standard experimental protocols for the key assays relevant to the assessment of dye-induced genotoxicity.

Introduction to this compound

This compound is a complex water-soluble dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) bonds.[1][2][3] Its primary applications are in the dyeing of leather, wool, silk, and cotton.[1][2][3] The genotoxic potential of azo dyes is a significant concern for human health and environmental safety, as their metabolic cleavage can release potentially carcinogenic aromatic amines.

Chemical Identity:

| Parameter | Value |

| Common Name | This compound |

| C.I. Name | C.I. 30027 |

| CAS Number | 157577-99-6 |

| Molecular Formula | C₃₄H₂₆N₁₀Na₂O₉S₃ |

| Molecular Weight | 860.8 g/mol |

Evidence of Genotoxicity

-

Safety Data Sheets (SDS): A notable piece of evidence comes from a Material Safety Data Sheet (MSDS) for this compound, which explicitly states, "Mutagenicity: Mutagenicity data reported. Other Studies: See actual entry in RTECS for complete information."[4] This indicates that genotoxicity studies have been conducted and the results are compiled in the RTECS database. Unfortunately, this database is not publicly accessible, preventing a detailed analysis of the quantitative data. Another SDS notes "no data available" for germ cell mutagenicity, highlighting the inconsistency in publicly available regulatory summaries.[5]

-

Chemical Supplier Information: A product information page from Alfa Chemistry refers to this compound as a "genotoxic azo dye" in the context of its use as a leather dye.[6] While the associated reference pertains to the dye's degradation, this classification by a chemical supplier suggests a recognized hazardous property.

-

Systematic Reviews: A systematic evidence mapping study of market-relevant azo dyes included this compound.[7] The study highlighted the general concern for the genotoxicity of azo dyes due to the potential for reductive cleavage to carcinogenic aromatic amines by human intestinal microbiota and liver azoreductases.

Genotoxicity of Structurally Related Azo Dyes

In the absence of specific data for this compound, examining the genotoxicity of other azo dyes, particularly those used in the textile and leather industries, can provide valuable context. Azo dyes as a class are known to be a source of genotoxic and carcinogenic aromatic amines. The genotoxicity of an azo dye is often linked to its metabolic reduction, which cleaves the azo bond and releases the constituent aromatic amines.

Key Findings from Azo Dye Genotoxicity Studies:

-

Ames Test (Bacterial Reverse Mutation Assay): Many azo dyes have shown positive results in the Ames test, particularly after metabolic activation with an S9 fraction. This indicates their potential to cause point mutations. The mutagenic activity is often attributed to the aromatic amine metabolites.

-

Chromosomal Aberration Assays: In vitro and in vivo studies have demonstrated that some azo dyes and their metabolites can induce structural and numerical chromosomal aberrations in mammalian cells.

-

Micronucleus Test: The in vivo micronucleus test is a widely used assay to detect the clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) potential of chemicals. Several azo dyes have tested positive in this assay, indicating their ability to cause chromosomal damage in living organisms.

Standard Experimental Protocols for Genotoxicity Testing

The following are detailed methodologies for the key experiments typically cited in the genotoxicity assessment of chemical substances like this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to detect chemically induced gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Strains: A set of bacterial strains with pre-existing mutations in the histidine (for S. typhimurium) or tryptophan (for E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external supply for growth. Common strains include S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is crucial for detecting mutagens that require metabolic activation.

-

Exposure: The test chemical, bacterial culture, and S9 mix (if used) are combined in a test tube.

-

Plating: The mixture is then mixed with molten top agar (B569324) and poured onto the surface of a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted for each plate.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and/or if a reproducible and statistically significant positive response is observed for at least one concentration.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Cell Cultures: Suitable cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Treatment: Cultures are treated with the test substance at various concentrations, with and without metabolic activation (S9 mix).

-

Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

-

Slide Preparation: The fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

-

Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations, including both structural (e.g., breaks, gaps, exchanges) and numerical aberrations.

-

Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded. A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or if a reproducible and statistically significant positive response is observed.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay assesses the genotoxic potential of a test substance in vivo by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals, usually rodents.

Methodology:

-

Animal Dosing: The test substance is administered to the animals (typically rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A range of doses is used, including a maximum tolerated dose.

-

Sample Collection: At appropriate time intervals after dosing, samples of bone marrow or peripheral blood are collected.

-

Slide Preparation: The cells are smeared onto microscope slides and stained with a dye that allows for the differentiation of young (polychromatic or reticulocytes) and mature (normochromatic) erythrocytes and the visualization of micronuclei.

-

Microscopic Analysis: A large number of immature erythrocytes are scored for the presence of micronuclei. The ratio of immature to mature erythrocytes is also determined to assess bone marrow toxicity.

-

Data Analysis: The frequency of micronucleated immature erythrocytes is compared between the treated and control groups. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Potential Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of azo dyes like this compound is primarily linked to the metabolic activation of the parent compound into reactive intermediates.

Reductive Cleavage: The initial and most critical step is the reductive cleavage of the azo bond(s) by azoreductases present in the liver and intestinal microflora. This process breaks the dye molecule into its constituent aromatic amines.

Metabolic Activation of Aromatic Amines: The resulting aromatic amines can then undergo further metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, followed by esterification (e.g., acetylation or sulfation). This leads to the formation of highly reactive electrophilic nitrenium ions.

DNA Adduct Formation: These electrophilic nitrenium ions can then covalently bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage if not repaired.

Conclusion and Future Directions

While there is a consensus from indirect sources that this compound is genotoxic, a significant data gap exists in the publicly available scientific literature regarding specific quantitative results from standard genotoxicity assays. The reference to data in the RTECS database is a critical lead that, if accessible, would provide the necessary information for a comprehensive risk assessment.

For researchers, scientists, and drug development professionals, the current information necessitates a precautionary approach when handling this compound. It is recommended that:

-

Efforts be made to obtain the genotoxicity data from the RTECS database or through direct contact with manufacturers who may hold this information.

-

In the absence of specific data, risk assessments should consider the potential for this compound to behave similarly to other genotoxic trisazo dyes.

This technical guide will be updated as more definitive, publicly available data on the genotoxicity of this compound emerges.

References

- 1. Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2,7-Naphthalenedisulfonic acid, 4-amino-3-(2-(4-(((4-(2-(2,4-diaminophenyl)diazenyl)phenyl)sulfonyl)amino)phenyl)diazenyl)-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) | C34H26N10Na2O9S3 | CID 136058971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Acid Black 234 as a Tracer Dye in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Acid Black 234 as a tracer dye in soil and water environments. It covers the fundamental properties of the dye, detailed experimental protocols for its use in laboratory and field studies, and an analysis of its environmental fate and transport. This document is intended to serve as a valuable resource for researchers and scientists in environmental science, hydrology, and related fields.

Introduction to this compound as a Tracer

This compound is a water-soluble, trisazo anionic dye.[1] Its high solubility and distinct color make it a candidate for use as a tracer in hydrological and soil science studies to investigate the movement of water and dissolved contaminants.[2] Understanding the transport and fate of pollutants in soil and water is crucial for environmental risk assessment and the development of remediation strategies. Tracer studies using dyes like this compound can provide valuable insights into these processes.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a tracer. These properties influence its mobility, persistence, and interaction with soil and water components.

| Property | Value | Reference |

| Synonyms | C.I. 30027, Black NB | [2] |

| CAS Number | 157577-99-6 | [1] |

| Molecular Formula | C₃₄H₂₆N₁₀Na₂O₉S₃ | [1] |

| Molecular Weight | 860.81 g/mol | [1] |

| Appearance | Black Powder | [2] |

| Solubility | Water-soluble | [2] |

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound as a tracer dye in soil and water.

Batch Adsorption Experiments

Batch adsorption experiments are conducted to quantify the extent of this compound sorption to soil particles. This is crucial for determining the dye's mobility.

Objective: To determine the adsorption isotherm and sorption coefficient (Kd) of this compound for a specific soil type.

Materials:

-

This compound stock solution (e.g., 1000 mg/L)

-

Soil sample (air-dried and sieved)

-

Background electrolyte solution (e.g., 0.01 M CaCl₂)

-

Centrifuge tubes (e.g., 50 mL)

-

Orbital shaker

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of this compound solutions of varying concentrations (e.g., 5, 10, 20, 50, 100 mg/L) by diluting the stock solution with the background electrolyte.

-

Weigh a fixed amount of soil (e.g., 2 g) into each centrifuge tube.

-

Add a specific volume of each dye solution (e.g., 20 mL) to the tubes.

-

Include control samples with no soil to account for any potential dye adsorption to the tube walls.

-

Securely cap the tubes and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a specified duration (e.g., 20 minutes) to separate the soil from the solution.

-

Carefully collect the supernatant and measure the final concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Calculate the amount of dye adsorbed to the soil using the mass balance equation.

-

Plot the amount of adsorbed dye versus the equilibrium concentration to obtain the adsorption isotherm. Fit the data to models like Langmuir and Freundlich to determine the adsorption capacity and intensity.

Soil Column Transport Studies

Soil column experiments simulate the movement of this compound through a soil profile, providing insights into its leaching potential and transport parameters.

Objective: To obtain breakthrough curves and determine the retardation factor and dispersion coefficient of this compound in a packed soil column.

Materials:

-

Glass or acrylic column of desired dimensions (e.g., 30 cm length, 5 cm diameter)

-

Soil sample (air-dried and sieved)

-

This compound solution of a known concentration

-

Peristaltic pump

-

Fraction collector

-

UV-Vis Spectrophotometer

Procedure:

-

Pack the column with the soil to a desired bulk density, ensuring homogeneity to prevent preferential flow.

-

Saturate the column with a background electrolyte solution from the bottom up to displace any trapped air.

-

Once saturated, switch the inflow to the this compound solution and maintain a constant flow rate using the peristaltic pump.

-

Collect the effluent from the bottom of the column at regular time intervals using a fraction collector.

-

Measure the concentration of this compound in each collected fraction using a UV-Vis spectrophotometer.

-

Continue the experiment until the effluent concentration equals the influent concentration (C/C₀ = 1).

-

Plot the normalized effluent concentration (C/C₀) versus the number of pore volumes leached to generate the breakthrough curve.

-

Analyze the breakthrough curve using transport models (e.g., CXTFIT) to determine transport parameters.

Experimental workflow for a soil column transport study.

Lysimeter Studies

Lysimeter studies are large-scale experiments that more closely mimic field conditions to investigate the leaching of substances under natural or simulated environmental conditions.

Objective: To assess the leaching potential of this compound through an undisturbed soil monolith under controlled environmental conditions.

Materials:

-

Large, undisturbed soil cores encased in lysimeter vessels

-

This compound solution

-

Irrigation system

-

Leachate collection system

-

Analytical instrumentation for dye quantification

Procedure:

-

Install the lysimeters in a controlled environment or in the field.

-

Apply the this compound solution uniformly to the soil surface.

-

Apply irrigation or allow natural precipitation to occur.

-

Collect leachate that drains from the bottom of the lysimeter over time.

-

Record the volume of leachate and measure the concentration of this compound.

-

At the end of the experiment, the soil core can be sectioned to determine the vertical distribution of the dye within the profile.

Data Presentation

Quantitative data on the interaction of this compound and similar anionic dyes with soil and water are summarized in the following tables.

Adsorption Parameters

The following table presents adsorption data for this compound and other relevant acid dyes on various adsorbents.

| Adsorbent | Dye | Isotherm Model | Adsorption Capacity (mg/g) | Reference |

| AC/Fe₂O₃ Nanocomposites | This compound | Freundlich | - | [3] |

| Molecularly Imprinted Polymer | This compound | Langmuir | 100 (at 313 K) | [4] |

| Raw Perlite (B1173460) | Acid Black 1 | Langmuir | ~3.5 | [5] |

| Expanded Perlite | Acid Black 1 | Langmuir | ~3.5 | [5] |

Degradation Kinetics

Data on the degradation of Acid Black dyes in aqueous solutions are presented below.

| Dye | Degradation Process | Kinetic Model | Half-life (t½) | Reference |

| Acid Black 210 | Photodegradation | - | - | [6] |

| Acid Black 24 | Aerobic Biodegradation | - | - | [7] |

Environmental Fate and Transport Pathways

The movement and persistence of this compound in the environment are governed by several interconnected processes. As an anionic dye, its interaction with soil is influenced by soil pH, organic matter content, and clay mineralogy.

Environmental fate and transport pathways of this compound.

Adsorption: Anionic dyes like this compound tend to have low to moderate adsorption in soils with a net negative charge, particularly at neutral to alkaline pH. However, sorption can be significant in acidic soils or soils with high organic matter content and the presence of iron and aluminum oxides.[8]

Mobility and Leaching: Due to its water solubility and potential for limited adsorption, this compound can be mobile in certain soil types, leading to the potential for leaching into groundwater. The extent of leaching is highly dependent on soil properties and hydrological conditions.

Degradation: Azo dyes can be degraded through both biotic and abiotic processes.

-

Biodegradation: Under anaerobic conditions, the azo bond (-N=N-) can be reductively cleaved by microorganisms, leading to the formation of aromatic amines, which may be more toxic than the parent compound.[2][9] Aerobic degradation is generally less effective for azo dyes.[9]

-

Photodegradation: In surface waters, this compound can be degraded by sunlight, although the rate and extent of this process can vary.

Conclusion

This compound can serve as a useful tracer for investigating water and solute transport in soil and aquatic systems. However, its application requires a thorough understanding of its physicochemical properties and its interactions with the environmental matrix. The experimental protocols and data presented in this guide provide a foundation for designing and interpreting tracer studies using this compound. It is crucial to consider the potential for sorption and degradation, as these processes can affect its behavior as a conservative tracer. Further research is needed to quantify the sorption and degradation parameters of this compound in a wider range of soil types to enhance its utility and predictive modeling in environmental studies.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. How Do Azo Dyes Affect Soil? → Question [pollution.sustainability-directory.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. C.I. Acid Black 1 transfer from dilute solution to perlite framework in organic waste management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Stability of Acid Black 210 dye in Tannery Industry Effluent in Aqueous Solution Is Limited and Generates Harmful Subproducts [frontiersin.org]

- 7. jeb.co.in [jeb.co.in]

- 8. Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Photocatalytic Degradation of Acid Black 234 using TiO₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 234 is a trisazo dye known for its complex aromatic structure, which imparts high stability and resistance to conventional wastewater treatment methods. This persistence in the environment poses significant ecological concerns. Heterogeneous photocatalysis utilizing titanium dioxide (TiO₂) has emerged as a highly effective advanced oxidation process (AOP) for the degradation of such recalcitrant organic pollutants. When TiO₂ is irradiated with ultraviolet (UV) light of sufficient energy, it generates highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down the complex dye molecules into simpler, less harmful compounds, ultimately leading to complete mineralization into CO₂, H₂O, and inorganic ions.

The efficiency of the photocatalytic degradation of this compound is contingent upon several operational parameters, including the pH of the solution, the concentration of the TiO₂ catalyst, the initial dye concentration, and the intensity of the light source.[1][2][3] This document provides detailed protocols and application notes to guide researchers in the systematic investigation of the photocatalytic degradation of this compound using TiO₂.

Note: Specific quantitative data for the photocatalytic degradation of this compound is limited in publicly available literature. The data presented in the following tables are representative values derived from studies on structurally similar azo dyes, such as Acid Black 1 and Reactive Black 5, and should serve as a baseline for experimental design and optimization.[4][5][6]

Data Presentation

The following tables summarize the typical effects of key experimental parameters on the degradation efficiency of azo dyes using TiO₂ photocatalysis.

Table 1: Effect of Initial pH on Degradation Efficiency

| pH | Degradation Efficiency (%) after 120 min |

| 3 | ~95% |

| 5 | ~85% |

| 7 | ~70% |

| 9 | ~55% |

| 11 | ~40% |

| Note: Acidic conditions (pH < 6.8) are generally more favorable for the degradation of anionic azo dyes like this compound. This is attributed to the enhanced adsorption of the anionic dye onto the positively charged TiO₂ surface at low pH. |

Table 2: Effect of TiO₂ Catalyst Concentration on Degradation Efficiency

| TiO₂ Concentration (g/L) | Degradation Efficiency (%) after 120 min |

| 0.5 | ~75% |

| 1.0 | ~92% |

| 1.5 | ~95% |

| 2.0 | ~93% |

| 2.5 | ~90% |

| Note: An optimal catalyst loading typically exists.[2][7] Initially, increasing the catalyst concentration increases the number of active sites and hydroxyl radical generation, leading to higher degradation rates.[7] However, beyond a certain point, increased turbidity of the solution can lead to light scattering and a reduction in the penetration of UV light, thereby decreasing the overall efficiency.[7] |

Table 3: Effect of Initial Dye Concentration on Degradation Efficiency

| Initial Dye Concentration (mg/L) | Degradation Efficiency (%) after 120 min |

| 10 | ~98% |

| 20 | ~90% |

| 50 | ~75% |

| 100 | ~60% |

| 200 | ~45% |

| Note: Higher initial dye concentrations can lead to a decrease in degradation efficiency.[4][5] This is because at higher concentrations, more dye molecules are adsorbed on the surface of the photocatalyst, which can inhibit the penetration of light to the catalyst surface. Additionally, the generated hydroxyl radicals are consumed by a larger number of dye molecules, leading to a lower degradation rate for each molecule. |

Table 4: Kinetic Parameters for Photocatalytic Degradation

| Parameter | Value |

| Apparent Rate Constant (k_app) | Varies with conditions (typically 0.01 - 0.05 min⁻¹) |

| Reaction Order | Pseudo-first-order |

| Correlation Coefficient (R²) | > 0.95 |

| Note: The photocatalytic degradation of many azo dyes follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model.[1] |

Experimental Protocols

Preparation of TiO₂ Nanoparticle Suspension

This protocol describes the preparation of a TiO₂ suspension for the photocatalytic degradation experiments. Commercial TiO₂ nanoparticles, such as Degussa P25, are commonly used due to their high photocatalytic activity.[4]

Materials and Equipment:

-

Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)

-

Deionized water

-

Beaker

-

Magnetic stirrer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of TiO₂ powder.

-

Add the TiO₂ powder to a known volume of deionized water in a beaker to achieve the target concentration (e.g., 1 g/L).

-

Place the beaker on a magnetic stirrer and stir the suspension for 30 minutes to ensure homogeneity.

-

For improved dispersion, place the beaker in an ultrasonic bath for 15-30 minutes.

Photocatalytic Degradation Experiment

This protocol outlines the procedure for conducting the photocatalytic degradation of this compound.

Materials and Equipment:

-

This compound stock solution

-

Prepared TiO₂ suspension

-

Photoreactor with a UV lamp (e.g., mercury vapor lamp)

-

Magnetic stirrer

-

pH meter

-

Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment

-

Syringes and membrane filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Dye Solution: Prepare a working solution of this compound of the desired concentration by diluting a stock solution with deionized water.

-

Photocatalytic Reaction Setup:

-

Add a specific volume of the this compound working solution to the photoreactor.

-

Add the prepared TiO₂ suspension to the photoreactor to achieve the desired catalyst loading.

-

Adjust the pH of the suspension to the desired value using dilute HCl or NaOH while stirring.

-

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to reach adsorption-desorption equilibrium with the surface of the TiO₂ catalyst.

-

Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.

-

Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Sample Preparation for Analysis: Immediately filter the withdrawn aliquots through a 0.45 µm membrane filter to remove the TiO₂ nanoparticles.

Analytical Procedure

This protocol describes the determination of the concentration of this compound in the collected samples.

Procedure:

-

Spectrophotometric Analysis: Measure the absorbance of the filtered samples at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance to construct a calibration curve (Absorbance vs. Concentration).

-

Concentration Determination: Determine the concentration of this compound in the experimental samples by interpolating their absorbance values on the calibration curve.

-

Calculation of Degradation Efficiency: Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where:

-

C₀ is the initial concentration of the dye (at time t=0, after the dark adsorption period).

-

Cₜ is the concentration of the dye at a specific time interval 't'.

-

Visualizations

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Caption: Mechanism of TiO₂ photocatalysis for the degradation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Influence of parameters on the heterogeneous photocatalytic degradation of pesticides and phenolic contaminants in wastewater: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tjpsj.org [tjpsj.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Advanced Oxidation Processes in the Removal of Acid Black 234

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the removal of the trisazo dye, Acid Black 234, from aqueous solutions using various Advanced Oxidation Processes (AOPs). The information is intended to guide researchers and scientists in developing efficient and effective wastewater treatment strategies.

Introduction to Advanced Oxidation Processes for Dye Removal

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. AOPs are particularly effective for the degradation of recalcitrant organic compounds like synthetic dyes, which are often resistant to conventional treatment methods. The ultimate goal of AOPs is the complete mineralization of pollutants into harmless substances such as carbon dioxide, water, and inorganic ions.